molecular formula C7H5BrFIO B13128231 (4-Bromo-2-fluoro-6-iodophenyl)methanol

(4-Bromo-2-fluoro-6-iodophenyl)methanol

Cat. No.: B13128231
M. Wt: 330.92 g/mol
InChI Key: SJKBJSYVDDKIRF-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-6-iodophenyl)methanol is a polyhalogenated benzyl alcohol derivative featuring bromine, fluorine, and iodine substituents at the 4-, 2-, and 6-positions of the aromatic ring, respectively. This compound is of significant interest in synthetic organic chemistry and pharmaceutical research due to its unique electronic and steric properties. The presence of three distinct halogens creates a highly electron-deficient aromatic system, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) or further functionalization .

Properties

Molecular Formula

C7H5BrFIO

Molecular Weight

330.92 g/mol

IUPAC Name

(4-bromo-2-fluoro-6-iodophenyl)methanol

InChI

InChI=1S/C7H5BrFIO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2

InChI Key

SJKBJSYVDDKIRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CO)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-6-iodophenyl)methanol typically involves multi-step organic reactions. One common method is the halogenation of phenylmethanol derivatives. The process may include:

    Bromination: Introduction of a bromine atom at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: Introduction of a fluorine atom at the 2-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Introduction of an iodine atom at the 6-position using iodine or an iodinating reagent like iodine monochloride (ICl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-6-iodophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromine, fluorine, or iodine substituents using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: 4-Bromo-2-fluoro-6-iodobenzaldehyde or 4-Bromo-2-fluoro-6-iodobenzoic acid.

    Reduction: 4-Bromo-2-fluoro-6-iodophenylmethane.

    Substitution: 4-Azido-2-fluoro-6-iodophenylmethanol.

Scientific Research Applications

(4-Bromo-2-fluoro-6-iodophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-6-iodophenyl)methanol depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of multiple halogen atoms can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name Substituents (Positions) Functional Group Molecular Weight (g/mol)* Key Properties/Applications
(4-Bromo-2-fluoro-6-iodophenyl)methanol Br (4), F (2), I (6) Methanol ~366.9 High halogen density; potential pharmaceutical intermediate
(4-Bromo-2-fluoro-5-iodotoluene) Br (4), F (2), I (5) Methyl ~320.9 Toluene backbone; steric hindrance at position 5
2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol Br (2), Cl (4), Cl (imino) Phenol ~363.4 Schiff base formation; crystallographic stability
(4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol Br (4), F (2), SO₂Me (6) Methanol ~307.1 Sulfonyl group enhances electrophilicity; drug intermediate

*Molecular weights estimated using atomic masses.

Analysis

Halogen Diversity and Electronic Effects: The target compound’s iodine substituent at position 6 introduces a heavy atom effect, which may facilitate X-ray crystallography due to enhanced electron density . In contrast, the methylsulfonyl group in the analog from increases electrophilicity, favoring nucleophilic substitution reactions.

Positional Isomerism :

  • Compared to 4-Bromo-2-fluoro-5-iodotoluene , the 6-iodo substitution in the target compound alters steric interactions. For example, in cross-coupling reactions, the 6-position iodine may act as a superior leaving group compared to 5-position halogens due to reduced steric hindrance.

Functional Group Variations: Replacing the methanol group with phenol (as in ) increases acidity (pKa ~10 vs. ~15 for alcohols), enabling deprotonation under milder conditions. This property is critical for coordination chemistry or salt formation .

Physicochemical Properties

  • Solubility: The methanol group in the target compound enhances solubility in polar solvents (e.g., methanol, DMSO) compared to toluene derivatives . However, the iodine atom’s hydrophobicity may reduce aqueous solubility relative to sulfonyl-containing analogs .
  • Thermal Stability : Heavy halogens like iodine increase molecular weight and may lower melting points compared to lighter analogs (e.g., chloro derivatives) due to weaker crystal lattice interactions .

Crystallographic Considerations

  • The iodine atom’s high electron density improves X-ray diffraction data quality, as seen in SHELX-refined structures . Phenolic analogs (e.g., ) often form stable hydrogen-bonded networks, whereas methanol derivatives may exhibit varied packing modes due to weaker OH···O interactions .

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